molecular formula C12H18O2 B079383 2-Methoxy-6-pentylphenol CAS No. 15116-11-7

2-Methoxy-6-pentylphenol

Cat. No.: B079383
CAS No.: 15116-11-7
M. Wt: 194.27 g/mol
InChI Key: OVNBWAHFGNZZKE-UHFFFAOYSA-N
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Description

2-Methoxy-6-pentylphenol is a chemical compound with the molecular formula C₁₂H₁₈O₂ It is a phenolic compound characterized by a methoxy group (-OCH₃) and a pentyl group (-C₅H₁₁) attached to a benzene ring

Scientific Research Applications

  • Proxies for Terrestrial Biomass : Methoxyphenols like 2-Methoxy-6-pentylphenol are used as proxies for terrestrial biomass, particularly in studies examining the chemical changes in lignin during hydrothermal alteration. Pyrolysis of similar compounds, such as 2-methoxyphenol, resulted in products like 1,2-dihydroxybenzene, 2-methylphenol, and phenol, indicating potential applications in biomass conversion studies (Vane & Abbott, 1999).

  • Total Synthesis of Natural Products : The compound has been utilized in the synthesis of natural products such as penicillones. For example, the first total syntheses of penicillones A and B were achieved from a related compound, 2-methoxy-4,6-dimethylphenol, indicating the utility of methoxyphenols in complex organic syntheses (Hsu & Liao, 2007).

  • Biosynthesis of Biological Compounds : 2-Methoxy-6-n-alkyl-1,4-benzoquinones, similar to this compound, have been found in plants and seeds with notable biological activities. The biosynthesis of these compounds, including primin (an n-pentyl derivative), was explored through radioactively labeled precursors, shedding light on natural product synthesis and potential medicinal applications (Horper & Marner, 1996).

  • Chemical and Structural Analysis : Studies involving similar methoxyacetophenone compounds have been conducted to understand their molecular structures, vibrational frequencies, and chemical behaviors. These investigations provide insights into the chemical properties and potential applications of methoxyphenol derivatives in various fields (Arjunan et al., 2014).

  • Environmental Studies : Investigations into the dietary exposure to phenolic and methoxylated organohalogen contaminants have been conducted. This research helps understand the environmental impact and human exposure to such compounds, which could include methoxyphenol derivatives (Fujii et al., 2014).

  • Corrosion Inhibition : Studies on spirocyclopropane derivatives, which may include methoxy groups similar to this compound, have shown their effectiveness as corrosion inhibitors. This suggests potential applications of methoxyphenol derivatives in protecting metals against corrosion (Chafiq et al., 2020).

Safety and Hazards

The safety data sheet for 2-Methoxyphenol, a related compound, indicates that it is a combustible liquid that is harmful if swallowed and causes skin and eye irritation . It is recommended to use this compound only in a well-ventilated area and to avoid contact with skin and eyes .

Future Directions

Future research on “2-Methoxy-6-pentylphenol” and similar compounds could focus on further understanding their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds and to develop effective treatment strategies for their potential toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-pentylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of quin

Properties

IUPAC Name

2-methoxy-6-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBWAHFGNZZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471314
Record name 2-Methoxy-6-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15116-11-7
Record name 2-Methoxy-6-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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